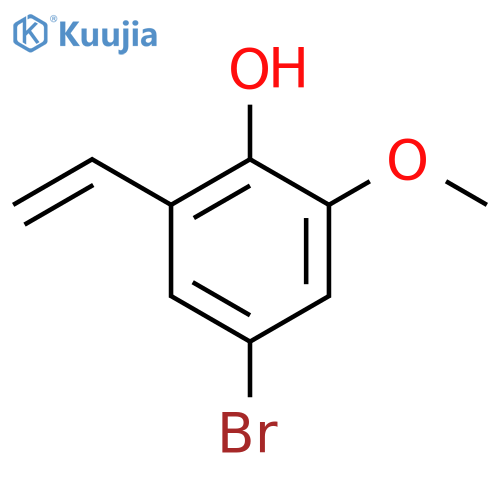Cas no 2228453-85-6 (4-bromo-2-ethenyl-6-methoxyphenol)

2228453-85-6 structure
商品名:4-bromo-2-ethenyl-6-methoxyphenol
4-bromo-2-ethenyl-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-ethenyl-6-methoxyphenol
- 2228453-85-6
- EN300-1934433
-
- インチ: 1S/C9H9BrO2/c1-3-6-4-7(10)5-8(12-2)9(6)11/h3-5,11H,1H2,2H3
- InChIKey: FKPVCSWAXGRHBP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=C)C=1)O)OC
計算された属性
- せいみつぶんしりょう: 227.97859g/mol
- どういたいしつりょう: 227.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-bromo-2-ethenyl-6-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934433-0.5g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1934433-10g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 10g |
$5774.0 | 2023-09-17 | ||
| Enamine | EN300-1934433-0.1g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1934433-5.0g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 5g |
$3894.0 | 2023-05-26 | ||
| Enamine | EN300-1934433-1g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1934433-2.5g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1934433-1.0g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1934433-10.0g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 10g |
$5774.0 | 2023-05-26 | ||
| Enamine | EN300-1934433-0.05g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1934433-0.25g |
4-bromo-2-ethenyl-6-methoxyphenol |
2228453-85-6 | 0.25g |
$1235.0 | 2023-09-17 |
4-bromo-2-ethenyl-6-methoxyphenol 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
2228453-85-6 (4-bromo-2-ethenyl-6-methoxyphenol) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
